Bicyclo[2.1.0]pentane
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Overview
Description
Bicyclo[2.1.0]pentane, commonly known as norbornene, is a bicyclic organic compound that is widely used in various fields of science and technology. It is a colorless liquid with a pungent odor, and its chemical formula is C7H10. Norbornene is a versatile building block in the synthesis of various organic compounds, and it has found applications in the fields of pharmaceuticals, polymers, and materials science.
Scientific Research Applications
Bioisostere Applications
- Bicyclo[1.1.1]pentanes as Bioisosteres : These compounds are effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane has been developed, highlighting the utility of these structures in pharmaceutical chemistry (Hughes et al., 2019).
Functionalization Techniques
- Selenoether and Thioether Functionalization : Bicyclo[1.1.1]pentanes have been functionalized with selenoether and thioether groups, offering a method for the preparation of these compounds from selenosulfonates/thiosulfonates and propellane (Wu et al., 2020).
- Enantioselective C–H Functionalization : This technique provides access to chiral substituted bicyclo[1.1.1]pentanes, demonstrating that highly strained molecules can undergo direct C–H insertion (Garlets et al., 2020).
Synthesis and Stability
- Synthesis of Bicyclo[1.1.1]pentane Trifluoroborate Salts : A continuous flow-enabled synthesis of these salts has been developed, demonstrating their use in metallaphotoredox cross-couplings (VanHeyst et al., 2020).
- Radical Acylation of [1.1.1]Propellane : A method for radical acylation with aldehydes has been developed, providing easy access to bicyclo[1.1.1]pentane ketones, which is useful in drug discovery (Li et al., 2022).
Novel Applications
- High Energy Density Materials (HEDMs) : Studies on polynitrobicyclo[1.1.1]pentanes suggest potential applications in defense due to their energetic characteristics and stability (Ghule et al., 2011).
Understanding Chemical Properties
- Puzzling Chemistry of Bicyclo[2.1.0]pentane : Computational studies have been used to understand the unusual features of three thermal reactions of bicyclo[2.1.0]pentane, such as isomerization and cycloaddition (Carpenter, 2004).
properties
CAS RN |
185-94-4 |
---|---|
Product Name |
Bicyclo[2.1.0]pentane |
Molecular Formula |
C5H8 |
Molecular Weight |
68.12 g/mol |
IUPAC Name |
bicyclo[2.1.0]pentane |
InChI |
InChI=1S/C5H8/c1-2-5-3-4(1)5/h4-5H,1-3H2 |
InChI Key |
MHLPKAGDPWUOOT-UHFFFAOYSA-N |
SMILES |
C1CC2C1C2 |
Canonical SMILES |
C1CC2C1C2 |
synonyms |
Bicyclo[2,1,0]pentane |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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